molecular formula C16H21N3O3S2 B12203516 4-tert-butyl-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

4-tert-butyl-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

Cat. No.: B12203516
M. Wt: 367.5 g/mol
InChI Key: FDSVPTAIPKFCLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-Butyl-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a 1,3,4-thiadiazole derivative characterized by a tert-butyl-substituted benzamide moiety and a Z-configuration hydrazone linkage to a propylsulfonyl-functionalized thiadiazole ring.

Properties

Molecular Formula

C16H21N3O3S2

Molecular Weight

367.5 g/mol

IUPAC Name

4-tert-butyl-N-(5-propylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C16H21N3O3S2/c1-5-10-24(21,22)15-19-18-14(23-15)17-13(20)11-6-8-12(9-7-11)16(2,3)4/h6-9H,5,10H2,1-4H3,(H,17,18,20)

InChI Key

FDSVPTAIPKFCLO-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable sulfonyl chloride under basic conditions.

    Introduction of the Propylsulfonyl Group: The propylsulfonyl group can be introduced by reacting the thiadiazole intermediate with propylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with 4-tert-butylbenzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, primary amines, alcohols, in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Amines, alcohol derivatives.

Scientific Research Applications

Recent studies have shown that thiadiazole derivatives exhibit significant biological activities. The specific compound has been investigated for its potential as an anticancer agent. Research indicates that compounds with thiadiazole rings can influence cell proliferation and apoptosis mechanisms in cancer cells.

Case Study: Anticancer Properties

A study published in 2023 synthesized various 1,3,4-thiadiazole derivatives and assessed their antiproliferative effects on human cell lines. The results demonstrated that these compounds could inhibit cancer cell growth effectively. The mechanism of action involved the induction of apoptosis and cell cycle arrest, making them promising candidates for further development as anticancer drugs .

Applications in Agriculture

Thiadiazoles have also been explored for their potential use as agricultural agents. Their ability to act as fungicides and herbicides can be attributed to their structural properties. The compound may exhibit similar characteristics, making it a candidate for protecting crops against various pathogens.

Case Study: Agricultural Efficacy

Research has indicated that thiadiazole derivatives can enhance plant resistance to diseases by modulating plant defense mechanisms. For instance, studies have shown that certain thiadiazole compounds improve the resistance of plants to fungal infections by inducing systemic acquired resistance (SAR) mechanisms .

Pharmaceutical Applications

The pharmaceutical industry is keenly interested in thiadiazole derivatives due to their broad spectrum of biological activities. The compound has potential applications in drug formulation aimed at treating various diseases, including bacterial infections and inflammatory conditions.

Case Study: Drug Development

In a recent investigation into new thiadiazole derivatives, researchers found that these compounds displayed significant antibacterial activity against several strains of bacteria. This suggests that 4-tert-butyl-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide could be further developed into a novel antibiotic agent .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer Induces apoptosis and inhibits cancer cell growth ,
Agriculture Potential fungicide/herbicide; enhances plant disease resistance
Pharmaceuticals Broad spectrum antibacterial activity; potential for drug formulation

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The propylsulfonyl group plays a crucial role in this interaction, as it can form strong hydrogen bonds and electrostatic interactions with the enzyme’s active site residues. Additionally, the benzamide moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s unique substituents differentiate it from other 1,3,4-thiadiazole derivatives:

  • Propylsulfonyl group: A polar, electron-withdrawing substituent that may improve aqueous solubility compared to non-sulfonylated analogs.

Analogous Compounds :

Compound 11a (): Contains an acetyl group and phenyl substituent on the thiadiazole ring. Lacks sulfonyl or tert-butyl groups, resulting in lower polarity and thermal stability (m.p. 214–216°C).

Compound 6f (): Features dual chlorophenyl and acetyl groups, contributing to high symmetry and a melting point >295°C. The absence of sulfonyl groups reduces solubility but enhances thermal resistance.

Compound I (): Includes a 3-phenylpropyl group and chlorophenylamine, synthesized via POCl3-mediated cyclization.

Table 1: Structural and Thermal Comparison

Compound Key Substituents Melting Point (°C)
Target Compound tert-butyl, propylsulfonyl Not reported
11a () Acetyl, phenyl 214–216
6f () Chlorophenyl, acetyl >295
I () Phenylpropyl, chlorophenylamine Not reported

Key Differences :

  • Sulfonyl group introduction (target compound) may require additional oxidation steps, complicating synthesis compared to acetyl or ester derivatives.
  • tert-butyl groups demand inert reaction conditions to avoid steric hindrance-induced side reactions.
Spectroscopic and Analytical Data

While spectral data for the target compound are unavailable, analogs provide insights:

  • IR Spectroscopy : Sulfonyl groups exhibit strong absorption near 1350–1150 cm⁻¹ (S=O stretching), distinct from acetyl (1693–1655 cm⁻¹, C=O) or nitrile (2199 cm⁻¹) peaks observed in .
  • NMR : The tert-butyl group would produce a singlet at ~1.3 ppm (9H), while propylsulfonyl signals would appear as multiplets near 3.0–3.5 ppm (CH2) and 1.5–1.7 ppm (CH2CH2CH3).

Biological Activity

The compound 4-tert-butyl-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a derivative of the 1,3,4-thiadiazole class, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N3O2SC_{19}H_{21}N_{3}O_{2}S, with a molecular weight of approximately 363.45 g/mol. The structure includes a thiadiazole ring that contributes significantly to its biological activity due to the presence of sulfur and nitrogen atoms.

Antimicrobial Activity

  • Antibacterial Properties :
    Studies have shown that thiadiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of synthesized thiadiazole derivatives demonstrated inhibitory effects against Staphylococcus epidermidis and Streptococcus haemolyticus .
    CompoundTarget BacteriaInhibition Zone (mm)
    4-tert-butyl-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamideS. epidermidis15
    4-tert-butyl-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamideS. haemolyticus12
  • Antifungal Activity :
    The compound has also been evaluated for antifungal activity against Candida albicans, showing moderate effectiveness compared to standard antifungal agents .

Anticancer Activity

Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation. For example, compounds derived from this class have shown promising results against various cancer cell lines such as HT-29 (colon cancer), MDA-MB-231 (breast cancer), and MG-63 (osteosarcoma) .

Cell LineIC50 (µM)Reference
HT-2920
MDA-MB-23115
MG-6318

The biological activities of thiadiazole derivatives are attributed to their ability to interact with various biological targets:

  • Carbonic Anhydrase Inhibition : Certain derivatives have been identified as potent inhibitors of carbonic anhydrases (CA II, CA IX), which are implicated in tumor progression .
  • DNA Interaction : UV-vis spectroscopic studies suggest that these compounds can interact with calf thymus DNA (CT-DNA), indicating potential mechanisms for anticancer activity through DNA intercalation .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study synthesized several thiadiazole derivatives including the compound and evaluated their antimicrobial efficacy using disk diffusion methods. Results indicated that the compound exhibited a significant inhibition zone against tested bacterial strains.
  • Case Study on Anticancer Properties : Another study investigated the effects of the compound on human cancer cell lines under both normoxic and hypoxic conditions. The results indicated a dose-dependent decrease in cell viability, highlighting its potential as a therapeutic agent in cancer treatment .

Q & A

Q. How can structure-activity relationship (SAR) studies improve this compound’s potency?

  • Methodological Answer :
  • Analog synthesis : Modify the tert-butyl group (e.g., replace with cyclopropyl) or sulfonyl chain length.
  • Biological testing : Compare MICs and cytotoxicity of analogs to identify critical substituents.
  • Crystallographic data : Use X-ray structures (as in related thiadiazoles ) to correlate steric effects with activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.